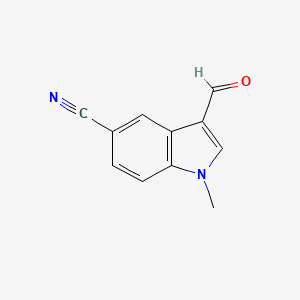

3-甲酰-1-甲基-1H-吲哚-5-腈

描述

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a chemical compound used as a reactant in the preparation of various substances. It has been used in the synthesis of indolyl alkenes from microwave-enhanced Knoevenagel condensation as antibacterial agents, indolecarboxamide derivatives as antitumor agents, and a selective serotonin reuptake inhibitor .

Synthesis Analysis

The synthesis of 3-Formyl-1-methyl-1H-indole-5-carbonitrile involves a three-component reaction of 1 H -indole-3-carbaldehydes 1, amines 70, and malononitrile 31 in ethanol and triethylamine catalyst . Another method involves a mixture of 5-bromoindole and cuprous cyanide in NMP, heated under microwave irradiations .Molecular Structure Analysis

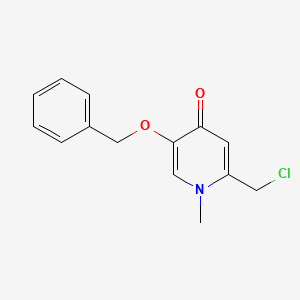

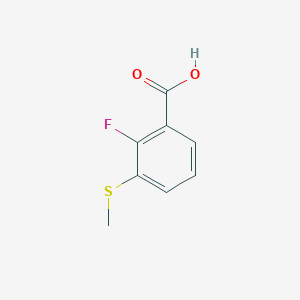

The molecular structure of 3-Formyl-1-methyl-1H-indole-5-carbonitrile consists of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation isO=Cc1c[nH]c2ccc(cc12)C#N . Chemical Reactions Analysis

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .Physical And Chemical Properties Analysis

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a powder with a melting point of 248-253 °C . It has a molecular weight of 170.17 . Its solubility is 1.3 mg/ml; 0.00765 mol/l .科学研究应用

Application 1: Synthesis of Tryptophan Dioxygenase Inhibitors

- Summary of the Application : Tryptophan dioxygenase inhibitors are potential anticancer immunomodulators. “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant in the synthesis of these inhibitors .

Application 2: Preparation of Antifungal Agents

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the enantioselective preparation of antifungal agents .

Application 3: Synthesis of BACE-1 Inhibitors

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is an enzyme that plays a key role in the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease.

Application 4: Synthesis of Dihydroisoquinolines

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .

Application 5: Preparation of Benzoyl Indoles

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .

Application 6: Synthesis of PPARα/γ Dual Agonists

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .

Application 7: Synthesis of Diverse Heterocyclic Frameworks

- Summary of the Application : Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . “3-Formyl-1-methyl-1H-indole-5-carbonitrile” can be used as a building block in these reactions .

Application 8: Synthesis of Selected Alkaloids

安全和危害

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

属性

IUPAC Name |

3-formyl-1-methylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-4-8(5-12)2-3-11(10)13/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMKHTWSSPQKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-1-methyl-1H-indole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)

![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)

![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)